

The Photophysical Profile of R6G Azide, 5-Isomer: An In-depth Technical Guide

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Compound of Interest

Compound Name: *R6G azide, 5-isomer*

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This technical guide provides a comprehensive overview of the essential photophysical properties of Rhodamine 6G (R6G) azide, 5-isomer. This fluorescent probe is a vital tool in bioconjugation and cellular imaging, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry." Understanding its photophysical characteristics is paramount for the design and execution of robust and quantitative fluorescence-based assays.

Core Photophysical Properties

R6G azide, 5-isomer, retains the exceptional brightness and photostability characteristic of the rhodamine family. The introduction of the azide moiety at the 5-position of the phenyl ring has a negligible impact on the core photophysical parameters of the Rhodamine 6G scaffold, making it an excellent fluorescent reporter for "click" labeling applications.

Quantitative Data Summary

The key photophysical parameters of **R6G azide, 5-isomer**, are summarized in the table below. These values are critical for predicting the performance of the dye in various experimental settings.

Photophysical Parameter	Value	Units
Absorption Maximum (λ_{abs})	519	nm
Emission Maximum (λ_{em})	546	nm
Molar Extinction Coefficient (ϵ)	116,000	$\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$
Fluorescence Quantum Yield (Φ_f)	0.95	-
Fluorescence Lifetime (τ_f)	~4.1	ns

Experimental Protocols

Accurate determination of photophysical properties is essential for the reliable application of fluorescent probes. The following sections detail the standard methodologies for characterizing **R6G azide, 5-isomer**.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which describes the linear relationship between absorbance and concentration of an absorbing species.

Principle: The Beer-Lambert law is expressed as:

$$A = \epsilon cl$$

where:

- A is the absorbance
- ϵ is the molar extinction coefficient ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
- c is the concentration of the solute (mol/L)
- l is the path length of the cuvette (typically 1 cm)

Procedure:

- Stock Solution Preparation: Prepare a concentrated stock solution of **R6G azide, 5-isomer**, in a high-purity solvent (e.g., ethanol or DMSO) by accurately weighing the compound.
- Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
- Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum ($\lambda_{abs} = 519$ nm).
- Data Analysis: Plot the absorbance values against the corresponding concentrations. The slope of the resulting linear regression line will be equal to the molar extinction coefficient (assuming a 1 cm path length).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using the relative method, by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. Rhodamine 6G in ethanol ($\Phi_f = 0.95$) is a common standard for this spectral region.[1]

Procedure:

- Standard and Sample Preparation: Prepare dilute solutions of the standard (Rhodamine 6G) and the **R6G azide, 5-isomer** sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Absorption Spectra: Measure the absorption spectra of both the standard and the sample.
- Fluorescence Spectra: Using a spectrofluorometer, measure the fluorescence emission spectra of both the standard and the sample, using the same excitation wavelength for both.
- Data Analysis: The quantum yield is calculated using the following equation:

$$\Phi_{sample} = \Phi_{std} * (I_{sample} / I_{std}) * (A_{std} / A_{sample}) * (\eta_{sample}^2 / \eta_{std}^2)$$

where:

- Φ is the quantum yield

- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- η is the refractive index of the solvent

Determination of Fluorescence Lifetime

The fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique for resolving fluorescence decay kinetics.

Procedure:

- Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
- Sample Excitation: The **R6G azide, 5-isomer** solution is excited with short pulses of light at a wavelength near its absorption maximum.
- Photon Counting: The arrival times of the emitted photons are recorded relative to the excitation pulses.
- Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τ_f). For a single exponential decay, the intensity $I(t)$ at time t is given by:

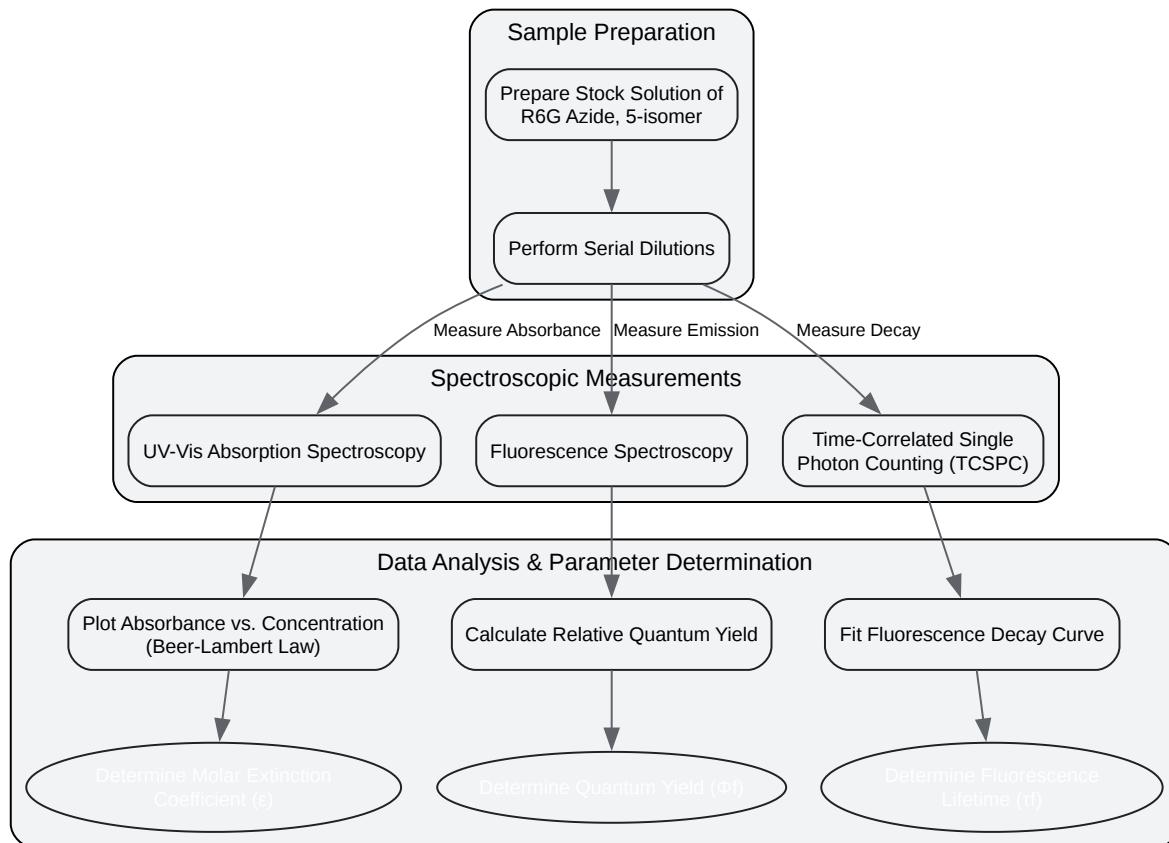
$$I(t) = I_0 * \exp(-t/\tau_f)$$

where I_0 is the intensity at time zero.

Mandatory Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of **R6G azide, 5-isomer**.

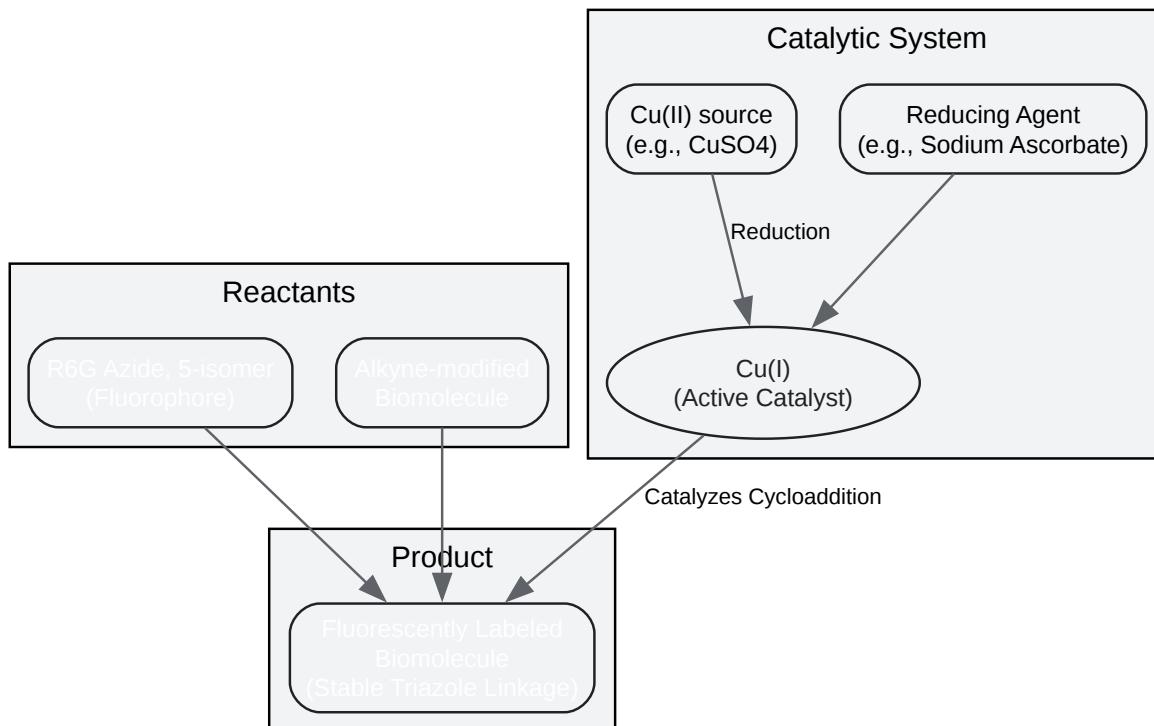


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Caption: Workflow for the determination of photophysical properties.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

R6G azide, 5-isomer is primarily used for bioconjugation via the CuAAC "click" reaction. This reaction forms a stable triazole linkage between the azide-functionalized dye and an alkyne-modified biomolecule.



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Caption: Schematic of the CuAAC "click" chemistry reaction.

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References

- 1. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

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